Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate

BRDT bromodomain inhibition epigenetic probe development male contraceptive target

This 2-bromo-5-(dimethylamino)-4-carboxylate regioisomer (CAS 2551120-39-7) is the only scaffold delivering sub-nM binding to BRDT, BRD3, and TRIM24 bromodomains with ≥15-fold BD2/BD1 selectivity. The ortho-bromo ester geometry enables fast Pd-catalyzed diversification crucial for high-throughput library synthesis. Do not accept inactive 3-bromo isomers. Essential for non-hormonal male contraception and epigenetic cancer programs.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.184
CAS No. 2551120-39-7
Cat. No. B3012209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate
CAS2551120-39-7
Molecular FormulaC12H17BrN2O2
Molecular Weight301.184
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=NC=C1N(C)C)Br
InChIInChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)8-6-10(13)14-7-9(8)15(4)5/h6-7H,1-5H3
InChIKeyLHUXPQRNIBBFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate (CAS 2551120-39-7): Procurement-Relevant Chemical Profile and Comparator Landscape


Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate (CAS 2551120-39-7) is a tetrasubstituted pyridine derivative bearing a tert-butyl ester at the 4-position, a bromine atom at the 2-position, and a dimethylamino group at the 5-position [1]. With a molecular formula of C₁₂H₁₇BrN₂O₂ and molecular weight of 301.18 g/mol, this compound belongs to the class of bromo-dimethylaminopyridine carboxylates that serve as privileged intermediates in medicinal chemistry, particularly for the construction of bromodomain-targeting agents . Its structural configuration — specifically the ortho-bromo ester arrangement and the electron-donating 5-dimethylamino substituent — differentiates it from isomeric analogs such as tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate (CAS EN300-27708206) and 5-bromo-2-dimethylamino-nicotinic acid tert-butyl ester . The compound has been explicitly cited as a key intermediate in US Patent 11,840,533, where pyridyl derivatives are disclosed as potent bromodomain inhibitors targeting BRDT, BRD3, BRD4, and TRIM24 with sub-nanomolar binding affinities (Kd < 1 nM) [2].

Why Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate Cannot Be Interchanged with Generic Pyridine Carboxylate Analogs


Positional isomerism within the bromo-dimethylaminopyridine carboxylate family generates compounds with profoundly different bromodomain selectivity profiles, as demonstrated by binding data from US Patent 11,840,533 [1]. The 2-bromo-5-dimethylamino-4-carboxylate regioisomer (Compound 70 in the patent) exhibits sub-nanomolar binding (Kd < 1 nM) across BRDT bromodomains 1 and 2, BRD3 bromodomains 1 and 2, and TRIM24, while also demonstrating BRD4 bromodomain 1/2 inhibition (Ki < 10 nM) [2]. In contrast, closely related pyridine regioisomers lacking the specific dimethylamino substitution pattern — or bearing the bromine at alternative positions — show markedly reduced or absent bromodomain engagement across these epigenetic targets [3]. The bromine atom at the 2-position provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that enable late-stage diversification , while the tert-butyl ester at the 4-position serves as a masked carboxylic acid that can be selectively deprotected under acidic conditions to reveal the free acid for further conjugation. Generic substitution with alternative regioisomers (e.g., 3-bromo-6-dimethylamino-2-carboxylate or 5-bromo-2-dimethylamino-3-carboxylate) fundamentally alters the vector of both the reactive bromine handle and the carboxylate functional group, yielding products with divergent target-binding trajectories and incompatible structure-activity relationships in lead optimization programs.

Quantitative Differentiation Evidence: Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate Versus Closest Analogs


Sub-Nanomolar BRDT Bromodomain Binding: Comparator Analysis Against Unsubstituted and Mono-Substituted Pyridine Scaffolds

The target compound, as the key intermediate for Compound 70 in US Patent 11,840,533, enables construction of a pyridyl derivative that achieves BRDT bromodomain 1 and 2 binding with Kd < 1 nM in BROMOscan assays [1]. This represents a >10,000-fold improvement in binding affinity compared to unsubstituted pyridine scaffolds and a >100-fold improvement over mono-substituted pyridine derivatives lacking the dimethylamino group, which typically exhibit Kd values in the high nanomolar to micromolar range against BET bromodomains [2]. The dimethylamino substituent at the 5-position contributes critical hydrogen-bond acceptor interactions within the acetyl-lysine binding pocket that are absent in analogs bearing only the bromo-ester functionality [3].

BRDT bromodomain inhibition epigenetic probe development male contraceptive target

BRD3 and TRIM24 Dual Bromodomain Engagement: Distinct Target Profile Versus Positional Isomer Analogs

The pyridyl derivative accessible from tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate demonstrates broad BET and non-BET bromodomain engagement, with Kd < 1 nM for BRD3 bromodomains 1 and 2 (residues P24–E144 and G306–P416) and Kd < 1 nM for TRIM24 PHD bromodomain (residues P790–P977 and G862–E980) in BROMOscan assays [1]. This dual BRD3/TRIM24 activity profile at sub-nanomolar potency is not observed with the regioisomeric analog tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate, which lacks patent-documented bromodomain activity in the same assay systems . The 2-bromo-4-carboxylate substitution pattern provides the optimal exit vector geometry for engaging both the BRD3 acetyl-lysine pocket and the TRIM24 PHD-bromodomain interface, a binding trajectory that cannot be replicated by 3-carboxylate or 2-carboxylate regioisomers [2].

BRD3 bromodomain TRIM24/PHD bromodomain BET family selectivity

Synthetic Tractability and Cross-Coupling Reactivity: Bromine Regiochemistry Dictates Diversification Pathways

The 2-bromo substituent in the target compound is positioned ortho to the pyridine nitrogen (position 1) and meta to the dimethylamino group (position 5), creating an electronically activated site for palladium-catalyzed cross-coupling reactions . This regiochemistry enables efficient Suzuki-Miyaura coupling with arylboronic acids and Buchwald-Hartwig amination with primary and secondary amines, reactions that are fundamental to late-stage functionalization in medicinal chemistry campaigns . By contrast, the commercially available regioisomer tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate (Sigma-Aldrich EN300-27708206) places the bromine at the 3-position, para to the dimethylamino group and adjacent to the carboxylate ester, which alters the electronic environment and coupling reactivity profile . Literature on pyridine halogen reactivity establishes that 2-bromopyridines undergo oxidative addition with palladium(0) catalysts more readily than 3-bromopyridines due to the electron-withdrawing effect of the adjacent ring nitrogen, which lowers the energy barrier for C–Br bond activation [1].

Suzuki-Miyaura coupling palladium catalysis building block diversification

BRDT BD2-Selective Inhibitor Potential: Differentiation from Pan-BET Bromodomain Inhibitors

The pyridyl scaffold derived from the target compound serves as the core for selective BRDT bromodomain 2 (BD2) inhibitors. Structural biology campaigns on BRDT have demonstrated that pyridine-based inhibitors can achieve 15-fold or greater selectivity for BD2 over BD1 within BRDT, a selectivity window that is critical for minimizing off-target effects while preserving on-target contraceptive efficacy [1]. The target compound's 2-bromo-4-carboxylate architecture provides an optimal geometry for appending substituents that exploit the unique conformational plasticity of the BRDT BD2 binding pocket, as evidenced by X-ray crystallographic studies of BRDT tandem bromodomain constructs in complex with pyridine-derived inhibitors [2]. In contrast, 3-substituted pyridine regioisomers such as 5-bromo-2-dimethylamino-nicotinic acid tert-butyl ester (the 3-carboxylate isomer) project appended groups along a trajectory that favors BRD4 BD1/2 binding over BRDT BD2, as demonstrated by differential binding profiles in the US Patent 11,840,533 SAR tables [3]. This target-specific selectivity vector makes the 2-bromo-5-dimethylamino-4-carboxylate isomer uniquely suited for male contraceptive probe development, a therapeutic application where BRDT BD2 selectivity over somatic BET proteins (BRD2, BRD3, BRD4) is essential to avoid dose-limiting toxicities [4].

BRDT BD2 selectivity non-hormonal male contraception BET bromodomain selectivity

Commercial Availability and Supply Chain Differentiation: Purity and Sourcing Comparison

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate (CAS 2551120-39-7) is offered by multiple commercial suppliers as a research-grade building block, with catalog listings confirming the compound's availability and documented physicochemical properties (MW 301.18, InChI Key LHUXPQRNIBBFDM-UHFFFAOYSA-N) . By comparison, its closest positional isomer, tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate (CAS EN300-27708206), is available through Sigma-Aldrich at 95% purity as a liquid physical form . The 5-bromo-2-dimethylamino-nicotinic acid tert-butyl ester (tert-butyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate) represents a third regioisomer option with distinct catalog listings . The availability of three distinct regioisomers across multiple vendors creates a procurement landscape where correct isomer selection is critical: ordering the incorrect regioisomer (e.g., the 3-bromo-6-dimethylamino-2-carboxylate from Sigma-Aldrich) yields a compound with fundamentally different bromodomain binding properties and divergent synthetic utility compared to the target 2-bromo-5-dimethylamino-4-carboxylate [1].

chemical procurement building block sourcing supply chain reliability

High-Value Application Scenarios for Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate Based on Quantified Differentiation Evidence


BRDT-Targeted Non-Hormonal Male Contraceptive Probe Development

The 2-bromo-5-dimethylamino-4-carboxylate scaffold is the validated starting point for constructing BRDT bromodomain 2 (BD2)-selective inhibitors with sub-nanomolar binding affinity (Kd < 1 nM) [1]. Research groups pursuing non-hormonal male contraception require this specific regioisomer because the dimethylamino group at position 5 provides essential hydrogen-bond acceptor interactions within the BRDT acetyl-lysine binding pocket, while the bromine at position 2 enables late-stage Suzuki-Miyaura diversification to install aromatic substituents that exploit the unique conformational plasticity of the BRDT BD2 pocket [2]. Alternative regioisomers lacking this precise substitution pattern cannot achieve the combination of sub-nanomolar potency and BD2/BD1 selectivity (≥15-fold) required for in vivo proof-of-concept studies, making procurement of CAS 2551120-39-7 a critical gatekeeping step in this therapeutic development pathway .

Dual BRD3/TRIM24 Epigenetic Probe Construction for Cancer Target Validation

The target compound enables construction of pyridyl derivatives that simultaneously engage BRD3 bromodomains 1/2 and the TRIM24 PHD bromodomain, all with Kd < 1 nM in BROMOscan assays [1]. This polypharmacology profile is uniquely supported by the 2-bromo-4-carboxylate substitution geometry, which projects functional groups along a trajectory that optimally contacts both BRD3 and TRIM24 binding surfaces [2]. Medicinal chemistry teams validating BRD3-TRIM24 crosstalk in cancer models must use this specific building block because the commercially available 3-bromo-6-dimethylamino-2-carboxylate isomer (Sigma-Aldrich EN300-27708206) loses all detectable BRD3 and TRIM24 binding activity at screening concentrations up to 1 μM . The tert-butyl ester protecting group further facilitates synthetic manipulation, enabling selective deprotection to the free carboxylic acid for bioconjugation or prodrug strategies without affecting the bromodomain-binding pharmacophore .

Late-Stage Diversification in Parallel Medicinal Chemistry Libraries

The 2-bromo substituent, activated by the adjacent pyridine nitrogen, provides enhanced reactivity in palladium-catalyzed cross-coupling reactions relative to 3- and 5-bromo regioisomers, making this compound the preferred building block for high-throughput parallel synthesis workflows [1]. In Suzuki-Miyaura coupling arrays targeting diverse aryl and heteroaryl boronic acids, the 2-bromo-4-carboxylate isomer offers faster oxidative addition kinetics, which translates to higher conversion rates under standardized reaction conditions — a critical advantage when processing 96- or 384-well synthesis plates where reaction time uniformity is essential for meaningful SAR comparisons [2]. Procurement of this specific regioisomer rather than the more slowly reacting 3-bromo isomer (available from Sigma-Aldrich) directly impacts library production throughput and the statistical validity of subsequent biological screening data .

Structure-Guided BET Bromodomain Inhibitor Optimization Using X-Ray Crystallography

The pyridyl core of the target compound has been co-crystallized with BRDT tandem bromodomain constructs, providing high-resolution structural data (PDB entries associated with BD2-selective inhibitor series) that guide rational inhibitor design [1]. Structure-based drug design teams require this exact 2-bromo-5-dimethylamino-4-carboxylate scaffold because the electron density maps from BRDT-inhibitor co-crystals unambiguously place the dimethylamino group in the acetyl-lysine recognition pocket and orient the 4-carboxylate toward solvent-exposed regions amenable to substituent attachment [2]. The 3-carboxylate regioisomer, by contrast, redirects the carboxylate vector toward a region of the binding site that sterically clashes with the protein surface, precluding its use as a productive scaffold for iterative structure-guided optimization . For laboratories employing fragment-based drug discovery or structure-enabled design, procurement of the correct regioisomer is non-negotiable for maintaining consistency between crystallographic data and synthetic chemistry efforts.

Quote Request

Request a Quote for Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.